Ilginatinib

Catalog No.
S002264
CAS No.
1239358-86-1
M.F
C21H20FN7
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilginatinib

CAS Number

1239358-86-1

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

NS018; NS-018; NS 018.

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Description

The exact mass of the compound Ilginatinib is 389.17642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ilginatinib works by competitively binding to the ATP-binding pocket of these tyrosine kinases, thereby preventing them from transferring phosphate groups to their downstream substrates. This inhibition disrupts the signaling cascade, leading to the arrest of cell growth and proliferation and ultimately inducing cell death in cancer cells.

Studies have shown that Ilginatinib exhibits activity against a broad spectrum of malignancies, including:

  • Acute myeloid leukemia (AML) with FLT3 mutations
  • Gastrointestinal stromal tumors (GIST) harboring mutations in c-Kit
  • Other advanced solid tumors with activating mutations in these tyrosine kinases

Clinical Trials

Ilginatinib has been evaluated in several clinical trials for the treatment of various cancers, either as a single agent or in combination with other chemotherapeutic agents.

  • In a phase III trial for FLT3-mutated AML, Ilginatinib demonstrated improved overall survival compared to standard chemotherapy .
  • Studies have also shown promising results for the use of Ilginatinib in the treatment of GIST, with improved progression-free survival compared to imatinib, another tyrosine kinase inhibitor .

Ilginatinib is a selective inhibitor of Janus kinase 2 (JAK2), primarily utilized in the treatment of myeloproliferative neoplasms such as primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. It has shown promise in modulating immune responses and hematopoiesis, making it a valuable tool in both clinical and research settings .

, which include:

  • Oxidation: Can be oxidized to form derivatives under specific conditions.
  • Reduction: Reduction reactions modify functional groups on the molecule.
  • Substitution: Nucleophilic aromatic substitution is common in its synthesis.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium hydride or potassium carbonate for substitution .

Ilginatinib competes with adenosine triphosphate for binding to JAK2 and its mutated form, JAK2V617F. This competitive inhibition prevents the activation of JAK2 and its downstream signaling pathways, which are crucial in various cellular processes, including hematopoiesis and immune response modulation. The compound has demonstrated low-nanomolar inhibitory activity against JAK2 in vitro, highlighting its potential therapeutic efficacy .

Synthetic Routes

  • Coupling Reactions: Typically facilitated by palladium catalysts.
  • Reaction Conditions: Organic solvents and specific reagents are used to optimize yield and purity.

Industrial Production

For large-scale production, high-throughput reactors and continuous flow chemistry techniques are employed to enhance efficiency while maintaining product quality .

Ilginatinib has been evaluated for interactions with various biological targets, particularly focusing on its role in inhibiting JAK2-mediated signaling pathways. Studies have shown that it can effectively inhibit the phosphorylation of signal transducers and activators of transcription (STATs), which are crucial for gene transcription involved in cell proliferation and survival .

Ilginatinib shares structural similarities with several other compounds that inhibit JAK2 or related kinases. Here are some notable examples:

Compound NameStructure TypeUnique Features
RuxolitinibJAK1/JAK2 inhibitorFirst FDA-approved JAK inhibitor for myelofibrosis.
FedratinibJAK2 inhibitorEffective against JAK2V617F mutations; distinct pharmacokinetics.
BaricitinibJAK1/JAK2 inhibitorApproved for rheumatoid arthritis; different selectivity profile.
TofacitinibJAK1 inhibitorPrimarily used for autoimmune diseases; distinct mechanism of action.

Ilginatinib is unique due to its specific selectivity for JAK2 and its structural composition that includes a fluorophenyl group, enhancing its binding affinity compared to other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

389.17642183 g/mol

Monoisotopic Mass

389.17642183 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56R994WX4L

Wikipedia

Ns-018

Dates

Modify: 2023-07-15
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
2: Kuroda J, Kodama A, Chinen Y, Shimura Y, Mizutani S, Nagoshi H, Kobayashi T, Matsumoto Y, Nakaya Y, Tamura A, Kobayashi Y, Naito H, Taniwaki M. NS-018, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients. Leuk Res. 2014 May;38(5):619-24. doi: 10.1016/j.leukres.2014.03.001. Epub 2014 Mar 11. PubMed PMID: 24679585.
3: Nakaya Y, Shide K, Naito H, Niwa T, Horio T, Miyake J, Shimoda K. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014 Jan 10;4:e174. doi: 10.1038/bcj.2013.73. PubMed PMID: 24413068; PubMed Central PMCID: PMC3913942.
4: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
5: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
6: Nakaya Y, Shide K, Niwa T, Homan J, Sugahara S, Horio T, Kuramoto K, Kotera T, Shibayama H, Hori K, Naito H, Shimoda K. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011 Jul;1(7):e29. doi: 10.1038/bcj.2011.29. Epub 2011 Jul 22. PubMed PMID: 22829185; PubMed Central PMCID: PMC3255248.

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